2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine

Catalog No.
S985778
CAS No.
1171920-41-4
M.F
C17H29NO2Si2
M. Wt
335.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethy...

CAS Number

1171920-41-4

Product Name

2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine

IUPAC Name

tert-butyl-dimethyl-[(6-trimethylsilylfuro[3,2-b]pyridin-2-yl)methoxy]silane

Molecular Formula

C17H29NO2Si2

Molecular Weight

335.6 g/mol

InChI

InChI=1S/C17H29NO2Si2/c1-17(2,3)22(7,8)19-12-13-9-15-16(20-13)10-14(11-18-15)21(4,5)6/h9-11H,12H2,1-8H3

InChI Key

IVHXBVMEXOGGSN-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[Si](C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[Si](C)(C)C
  • Organic synthesis

    The presence of the trimethylsilyl (TMS) group suggests this compound could be a useful intermediate in organic synthesis. TMS groups are commonly used as protecting groups for hydroxyl functionalities. By selectively removing the TMS group later in the synthesis, the hydroxyl group can be unveiled to participate in further reactions.

  • Furan-based medicinal chemistry

    The core structure of the molecule contains a furo[3,2-b]pyridine ring system. Fused heterocycles like this are present in various natural products and biologically active molecules. Research efforts might explore this compound as a starting point for developing new drugs or bioactive molecules.

  • Material science applications

    The specific properties of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine, such as its conductivity or fluorescence, are unknown. However, some pyridine derivatives with similar structures have been investigated for their potential applications in organic electronics or optoelectronic devices.

2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine is a complex heterocyclic compound characterized by its unique furo[3,2-b]pyridine backbone. Its molecular formula is C17H29NO2Si2C_{17}H_{29}NO_{2}Si_{2}, and it features both tert-butyldimethylsilyloxy and trimethylsilyl substituents. The presence of these silyl groups enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis and potential drug development.

The furo[3,2-b]pyridine structure is notable for its inclusion of both furan and pyridine rings, which are commonly found in biologically active compounds. This structural arrangement contributes to the compound's potential pharmacological properties, including antimicrobial and anticancer activities.

  • Organosilicon compounds: The presence of silicon groups suggests potential health hazards. It's advisable to handle the compound with gloves and in a well-ventilated fume hood [].
  • Pyridine derivatives: Pyridine derivatives can exhibit some toxicity. Standard laboratory practices for handling potentially harmful chemicals should be followed [].
Typical of silyl ethers and heterocycles. Key reactions include:

  • Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to introduce functional groups.
  • Deprotection: The tert-butyldimethylsilyloxy group can be selectively removed under acidic or fluoride conditions, allowing for further functionalization of the molecule.
  • Nucleophilic Substitution: The chlorine atom on related compounds can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex derivatives.

These reactions expand the utility of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine in synthetic organic chemistry.

The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine typically involves multi-step organic reactions:

  • Formation of the Furo[3,2-b]pyridine Core: Initial steps may involve cyclization reactions to form the bicyclic structure.
  • Introduction of Silyl Groups: The tert-butyldimethylsilyloxy group can be introduced via silylation reactions using appropriate silyl chlorides.
  • Final Modifications: Trimethylsilyl groups can be added through further functionalization steps.

The complexity of these synthetic routes allows for the fine-tuning of the compound's properties.

The applications of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine span several fields:

  • Drug Development: Due to its potential biological activity, it serves as a candidate for further pharmacological studies.
  • Organic Synthesis: As an intermediate, it facilitates the creation of more complex organic molecules.
  • Material Science: Its unique properties may be explored in advanced materials research.

Understanding the interactions of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine with biological targets is crucial for assessing its pharmacological potential. Interaction studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.
  • Toxicology Studies: Evaluating any potential toxic effects on human cells or other biological systems.

These studies are essential for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridineTrimethylsilyl groupAnticancer activityDifferent silyl group
2-(dimethylamino)furo[3,2-b]pyridineDimethylamino substituentAntimicrobial propertiesAmino group alters activity
6-Bromo-2-(tert-butyl)furo[3,2-b]pyridineBromine instead of chlorineVaries by substitutionHalogen variation impacts reactivity

These comparisons illustrate how variations in substituents can significantly affect biological activity and chemical behavior, highlighting the uniqueness of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine in terms of its specific functional groups and potential applications.

Wikipedia

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine

Dates

Modify: 2023-08-16

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